
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is an organic compound characterized by the presence of multiple halogen atoms and a carboxylic acid group. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the halogenation of a suitable precursor. One common method is the fluorination of a chlorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are studied, particularly in the context of developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-chloro-2,2,3,3,4-tetrafluoropent-4-enoic acid: Similar structure but with one less fluorine atom.
(E)-5-chloro-2,2,3,3,4-pentafluoropentanoic acid: Similar structure but with a saturated carbon chain.
(E)-5-bromo-2,2,3,3,4-pentafluoropent-4-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C5H2ClF5O2 |
|---|---|
Poids moléculaire |
224.51 g/mol |
Nom IUPAC |
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)/b2-1+ |
Clé InChI |
VVMMFOBAGFALDI-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(\C(C(C(=O)O)(F)F)(F)F)/F)\Cl |
SMILES canonique |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



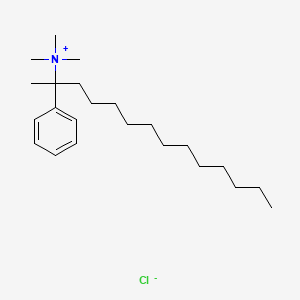
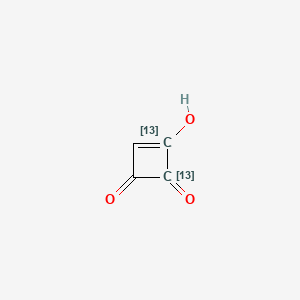
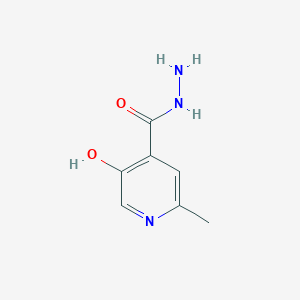
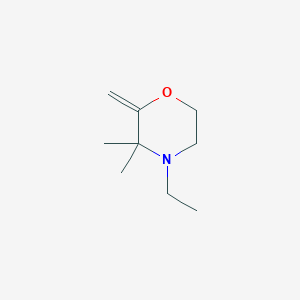
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)


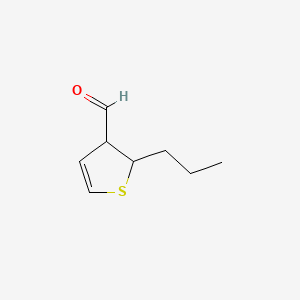

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)

